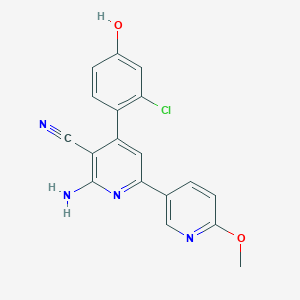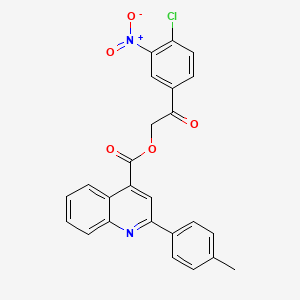
2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride is a synthetic compound known for its pharmacological properties. It is a derivative of fluorenecarboxylic acid and has been studied for its potential therapeutic applications, particularly in the treatment of depressive and anxiety disorders .
Méthodes De Préparation
The synthesis of 2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with 2-diethylaminoethyl chloride. The reaction is typically carried out in toluene under reflux conditions for several hours. The resulting product is then filtered, rinsed with hexane, and crystallized from a mixture of isopropanol and ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride has been extensively studied for its pharmacological properties. It has shown promise as an antidepressant and anxiolytic agent due to its central muscarinic anticholinergic activity. The compound has been found to exhibit significant psychotropic activity without causing adverse peripheral anticholinergic effects, making it a potential candidate for the treatment of affective disorders . Additionally, it has applications in neuropharmacology research and the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride involves its interaction with central muscarinic receptors. The compound acts as an antagonist at these receptors, inhibiting the action of acetylcholine and thereby exerting its antidepressant and anxiolytic effects. The molecular targets include central muscarinic receptors, and the pathways involved are related to the modulation of cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride is structurally similar to other fluorenecarboxylic acid derivatives and amizil analogs. it is unique in its ability to provide significant central muscarinic anticholinergic activity without causing peripheral anticholinergic effects. Similar compounds include:
Amizil: Another fluorenecarboxylic acid derivative with similar pharmacological properties.
Amitriptyline: A widely used antidepressant with peripheral anticholinergic effects.
Diazepam: A benzodiazepine tranquilizer with anxiolytic properties.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-3-21(4-2)12-13-24-20(23)17-11-7-10-16-18(17)14-8-5-6-9-15(14)19(16)22;/h5-11H,3-4,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAUGQFMMQTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5967170.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)

![1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5967225.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B5967233.png)
![1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-methylsulfanylpropan-1-one](/img/structure/B5967241.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B5967282.png)
![2-[4-benzyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5967285.png)
![1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5967292.png)
